N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 1-methyl-1H-pyrazole and 3-phenylpyridazine, which undergo various chemical transformations such as acylation, cyclization, and condensation under controlled conditions. Common reagents used in these reactions include acetic anhydride, catalysts like palladium or copper, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique chemical properties in material science or catalysis.
Mechanism of Action
The mechanism by which N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies using techniques like molecular docking or spectroscopy would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-pyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C16H15N5O2/c1-20-10-13(9-17-20)18-15(22)11-21-16(23)8-7-14(19-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,22) |
InChI Key |
XPYJYCWQPKVARN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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